molecular formula C11H5Cl6N3O B1146987 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 154880-05-4

2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No. B1146987
M. Wt: 407.89
InChI Key:
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Description

Synthesis Analysis

The synthesis of triazine derivatives, including compounds similar to 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, generally involves reactions starting from 2,4,6-trichloro-1,3,5-triazine or its derivatives. For example, a method described involves the preparation of 2,4,6-bis(trichloromethyl)-1,3,5-triazines through reactions that might include steps such as substitution reactions with furan derivatives under specific conditions to introduce the furan-2-ylvinyl group (Werbel et al., 1987; Hermon & Tshuva, 2008). These methods showcase the versatility in functionalizing the triazine core for the synthesis of complex molecules.

Molecular Structure Analysis

Molecular structure analysis of triazine derivatives reveals insights into their conformational dynamics and electronic structure. Studies on similar compounds, such as ethylene-bridged bis(hydroxylamino-1,3,5-triazine) derivatives, emphasize the significance of their electronic structure and conformational restrictions, which can influence their reactivity and interaction with other molecules (Díaz‐Ortiz et al., 2003).

Chemical Reactions and Properties

Triazine compounds undergo a variety of chemical reactions, reflecting their rich chemistry. Photochemical studies of similar triazine compounds indicate that C−Cl bond cleavage is a primary step under specific conditions, highlighting the reactivity of the chloro groups in the presence of light (Pohlers et al., 1997). This property is particularly relevant for applications in photoresist formulations and photopolymerization processes.

Physical Properties Analysis

The physical properties of triazine derivatives, including solubility, melting point, and stability, are crucial for their practical applications. The synthesis and characterization of compounds like 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine illustrate the importance of such properties in the modification of proteins and other biomolecules, suggesting potential bioconjugation applications (Ono et al., 1991).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and conditions, define the versatility of triazine compounds. For instance, the reaction of triazine derivatives with aliphatic amines leading to diamination demonstrates the chemical flexibility of these compounds, which can be further explored for the synthesis of new materials with tailored properties (Wakabayashi et al., 1970).

Scientific Research Applications

  • Photo-acid Generator Applications : Triazine derivatives, including those similar to the specified chemical, have been used as photo-acid generators. These compounds exhibit high thermo-decomposition temperatures and good solubility in organic solvents. They show significant photo-decomposition and acid-forming performance under specific light conditions (Mei, 2008).

  • Antimalarial Activity : Certain 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines demonstrate modest antimalarial activity, indicating potential applications in medicinal chemistry (Werbel et al., 1987).

  • Photopolymerization Initiators : Triazine derivatives have been used as high-performance photoinitiators for the free radical photopolymerization of (meth)acrylates under UV or visible LED irradiation. Their efficiency can be enhanced when combined with various additives (Zhang et al., 2014).

  • Heavy Metal Sensing : Modified electrodes using compounds structurally similar to the specified chemical have shown potential in the detection of heavy metals like mercury, cadmium, copper, and lead (Pop et al., 2017).

  • Polymerization Co-initiator : As a co-initiator in photoinitiating systems, 1,3,5-triazine derivatives have shown increased efficiency in polymerization reactions under visible light, particularly for UV-crosslinking of acrylic adhesives (Kabatc et al., 2011).

  • Mechanistic Studies in Photoresist Formulations : The photochemistry and photophysics of certain triazine compounds, used as photoacid generators in photoresist formulations, have been extensively studied to understand their behavior under different conditions (Pohlers et al., 1997).

properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl6N3O/c12-10(13,14)8-18-7(4-3-6-2-1-5-21-6)19-9(20-8)11(15,16)17/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDRGJCVJPHPOZ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155852
Record name 2-[(1E)-2-(2-Furanyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

CAS RN

159266-22-5
Record name 2-[(1E)-2-(2-Furanyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159266-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-2-(2-Furanyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Triazine, 2-[(1E)-2-(2-furanyl)ethenyl]-4,6-bis(trichloromethyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
T Asakura, H Yamato, M Ohwa - Journal of Photopolymer Science …, 2000 - jstage.jst.go.jp
A new class of compounds which are non-ionic and halogen-free photo acid generators applicable for g-line, i-line and DUV photoresists is reported. The compounds exhibit high …
Number of citations: 49 www.jstage.jst.go.jp
T Asakura, H Yamato, A Matsumoto… - Advances in Resist …, 2001 - spiedigitallibrary.org
A new class of compounds, (5-alkylsulfonyloxyimino-5H-thiophen-2-ylidene)-2-methylphen yl-acetonitriles, characterized as non-ionic and halogen-free photoacid generators (PAG's) …
Number of citations: 10 www.spiedigitallibrary.org
朝倉敏景 - 2014 - eprints.lib.hokudai.ac.jp
CA resist technology is predominantly driven by the demand for ultra-high resolution required for advanced memory chips and microprocessors. DUV exposure and specifically …
Number of citations: 4 eprints.lib.hokudai.ac.jp
N Rademacher - 2016 - reposit.haw-hamburg.de
Eine Methode zum Nachweis von Epoxid-Vernetzern bzw. Isocyanaten existiert bereits. Diese beruht auf der Pyrolyse-Gaschromatographie/Massenspektroskopie (pyGC-MS). …
Number of citations: 0 reposit.haw-hamburg.de

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